
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one
Overview
Description
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is an organic compound with a complex structure that includes a chlorinated phenoxy group and a dimethylbutanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one typically involves the reaction of 4-chlorophenol with 3,3-dimethylbutan-2-one in the presence of a chlorinating agent. Common chlorinating agents include thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction is usually carried out under reflux conditions to ensure complete chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one undergoes several types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Formation of substituted phenoxy compounds.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Scientific Research Applications
Pharmaceutical Development
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one has been investigated for its potential as an active pharmaceutical ingredient (API). Its chlorinated structure enhances biological activity, making it a candidate for developing novel therapeutic agents.
Case Study: Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. A study evaluated the efficacy of chlorinated compounds against various bacterial strains, suggesting that modifications to the chlorophenoxy group can enhance activity against resistant strains.
Agrochemical Applications
The compound's ability to act as a herbicide or pesticide is another area of interest. Its structural attributes allow it to interact with biological systems in plants, potentially inhibiting growth or pest invasion.
Case Study: Herbicidal Efficacy
Field trials have shown that formulations containing similar chlorinated compounds significantly reduce weed populations while being safe for crops. The exploration of this compound in this context could lead to effective agricultural solutions.
Application | Efficacy | Reference |
---|---|---|
Herbicide Formulation | Effective against broadleaf weeds | |
Pesticide Use | Reduced pest populations |
Material Science
In material science, the compound can be utilized as an intermediate in synthesizing polymers or other materials with specific properties. Its chlorinated nature may impart desirable characteristics such as increased stability or resistance to degradation.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating chlorinated compounds into polymer matrices can enhance thermal stability and mechanical strength. Studies focusing on the synthesis of polyurethanes with such intermediates have shown promising results.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its chlorinated phenoxy group allows it to interact with hydrophobic pockets in proteins, potentially altering their function.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-phenoxybenzene: Similar structure but lacks the dimethylbutanone backbone.
4-Chlorodiphenyl ether: Contains a diphenyl ether structure with a chlorine substituent.
1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane: A chlorinated compound with different functional groups.
Uniqueness
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one is unique due to its combination of a chlorinated phenoxy group and a dimethylbutanone backbone. This unique structure imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry.
Biological Activity
1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, also known by its CAS number 57000-78-9, is a chlorinated organic compound with potential applications in agriculture and chemical synthesis. Its structure includes a chlorophenoxy group, which is known for biological activity, particularly in herbicides and fungicides. This article explores the biological activity of this compound, focusing on its efficacy, mechanisms of action, and safety profiles based on diverse research findings.
- Molecular Formula : C₁₂H₁₄Cl₂O₂
- Molecular Weight : 261.14 g/mol
- Chemical Structure : The compound features a chlorinated ketone structure with a dimethyl group and a phenoxy substituent.
This compound exhibits various biological activities primarily due to its interaction with cellular processes:
- Herbicidal Activity : The chlorophenoxy group is known to mimic auxins (plant hormones), leading to uncontrolled growth in target plants. This mechanism disrupts normal plant development and can effectively control weeds in agricultural settings .
- Fungicidal Properties : Research indicates that compounds similar to this compound can inhibit fungal growth by disrupting cell membrane integrity and interfering with metabolic pathways .
Efficacy Studies
A number of studies have been conducted to evaluate the efficacy of this compound:
Agricultural Applications
In agricultural settings, the compound has been tested for its effectiveness as a herbicide. A study demonstrated that applying the compound at specific concentrations resulted in over 80% weed control in controlled environments .
Safety and Toxicity
Safety evaluations are crucial for understanding the potential risks associated with exposure to this compound:
- Acute Toxicity : Animal studies indicate low acute toxicity levels; however, prolonged exposure may lead to adverse effects on liver function and reproductive health .
- Environmental Impact : The compound's persistence in soil and water systems raises concerns regarding its ecological footprint. Studies suggest that it degrades slowly under anaerobic conditions but is more readily biodegradable under aerobic conditions .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one, and how can reaction conditions be optimized for reproducibility?
The synthesis typically involves halogenation and etherification steps. A common approach includes:
- Step 1 : Chlorination of a phenolic precursor (e.g., 4-chlorophenol) using a chlorinating agent (e.g., Cl2 or SOCl2).
- Step 2 : Nucleophilic substitution with 3,3-dimethylbutan-2-one under basic conditions (e.g., K2CO3/DMF) .
Optimization strategies : - Use controlled stoichiometry (1:1.2 molar ratio of ketone to chlorophenol) to minimize side reactions.
- Monitor reaction progress via TLC or GC-MS to identify intermediates. Adjust temperature (60–80°C) to balance reaction rate and selectivity.
Q. How should researchers characterize this compound spectroscopically, and what are common pitfalls in data interpretation?
Key techniques :
- NMR : <sup>1</sup>H NMR will show distinct signals for the chlorophenoxy group (δ 6.8–7.2 ppm, aromatic protons) and the dimethylbutanone moiety (δ 1.2–1.4 ppm, CH3 groups).
- IR : Confirm the ketone (C=O stretch ~1700 cm<sup>-1</sup>) and ether (C-O-C ~1250 cm<sup>-1</sup>) functionalities.
- Mass Spectrometry : Look for molecular ion [M+H]<sup>+</sup> at m/z 275 (C12H13Cl2O2).
Pitfalls : Overlapping peaks in NMR (e.g., methyl groups vs. solvent residues) and false positives in MS due to isotopic chlorine patterns. Cross-validate with elemental analysis .
Q. What solvents and storage conditions are recommended for maintaining stability in laboratory settings?
- Solvents : Use anhydrous DCM or THF for reactions; DMSO-d6 for NMR.
- Storage : Keep under inert gas (N2 or Ar) at –20°C in amber vials to prevent photodegradation and hydrolysis of the chlorophenoxy group .
Advanced Research Questions
Q. How does the chlorophenoxy substituent influence the compound’s reactivity in nucleophilic substitution reactions?
The electron-withdrawing Cl group activates the ether oxygen, facilitating cleavage under acidic or reductive conditions. For example:
- Acidic hydrolysis : Yields 4-chlorophenol and 3,3-dimethylbutan-2-one.
- Reductive dechlorination : Using Pd/C/H2 produces a phenol derivative, altering biological activity .
Experimental design : Compare reaction rates with non-chlorinated analogs (e.g., phenoxy derivatives) to isolate electronic effects.
Q. What computational methods are suitable for predicting the compound’s interaction with biological targets (e.g., enzymes)?
Approaches :
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., cytochrome P450) to assess binding affinity.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic attack.
Validation : Cross-reference computational results with experimental assays (e.g., enzyme inhibition kinetics) .
Q. How can researchers resolve contradictions in reported biological activity data across studies?
Case example : Discrepancies in antimicrobial activity may arise from:
- Strain variability : Test against standardized strains (e.g., E. coli ATCC 25922).
- Compound purity : Confirm purity (>95%) via HPLC before assays.
- Assay conditions : Control pH (7.4) and solvent (DMSO ≤1% v/v) to avoid cytotoxicity .
Q. What strategies enhance regioselectivity in derivatization reactions (e.g., introducing triazole groups)?
- Click chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach 1,2,4-triazole groups at the ketone position.
- Protecting groups : Temporarily block the chlorophenoxy moiety with TMSCl to direct reactions to the butanone core .
Q. Methodological Recommendations
- Controlled experiments : Include positive/negative controls (e.g., chloramphenicol for antimicrobial assays).
- Data reproducibility : Use triplicate measurements and report standard deviations.
- Ethical compliance : Follow institutional guidelines for handling chlorinated compounds (e.g., waste disposal protocols).
Properties
IUPAC Name |
1-chloro-1-(4-chlorophenoxy)-3,3-dimethylbutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2O2/c1-12(2,3)10(15)11(14)16-9-6-4-8(13)5-7-9/h4-7,11H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJEOCSMLOPQAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)C(OC1=CC=C(C=C1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90886214 | |
Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57000-78-9 | |
Record name | 1-Chloro-1-(4-chlorophenoxy)-3,3-dimethyl-2-butanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=57000-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057000789 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90886214 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Butanone, 1-chloro-1-(4-chlorophenoxy)-3,3-dimethyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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